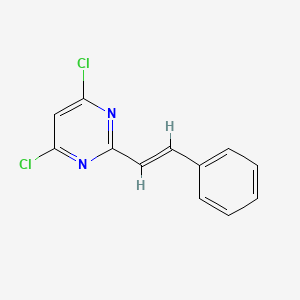

(E)-4,6-dichloro-2-styrylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

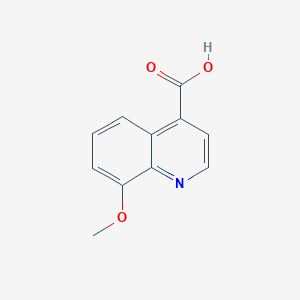

説明

(E)-4,6-Dichloro-2-styrylpyrimidine, also known as DCSP, is a small molecule organic compound that has been studied for its potential applications in medicine and biotechnology. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is composed of two chlorine atoms, one styryl group, and one pyrimidine ring. DCSP has been found to have various biochemical and physiological effects, and its chemical structure is of particular interest to scientists due to its potential to be used in a variety of applications.

科学的研究の応用

Anti-Inflammatory Effects

4,6-Dichloro-2-[(1E)-2-phenylethenyl]pyrimidine: has been investigated for its anti-inflammatory properties. Research suggests that it inhibits the expression and activity of key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins . These anti-inflammatory effects make it a potential candidate for therapeutic interventions related to inflammation-associated diseases.

Antiviral Activity

Initially recognized for its antiviral properties, this compound inhibits the replication of a broad range of viruses, including members of the Herpes, Picorna, and Pox groups . Its unique mechanism of action prevents viral protein assembly into new virions, making it an attractive candidate for antiviral drug development.

Selective α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Recent studies have identified noncanonical selective agonists for α7 nAChRs based on the 2,4,6-substituted pyrimidine scaffold. These compounds selectively activate α7 nAChRs with EC50 values between 30 and 140 nM, demonstrating potential for neurological and cognitive applications .

Fungicidal Activity

Certain 6-aryloxy-4-chloro-2-phenylpyrimidines, including derivatives of this compound, exhibit fungicidal activity. For example, compound 1 (with no substitution in the phenoxy group) demonstrated excellent fungicidal activity against Tetranychus cucumeris .

Biochemical Research Tools

Researchers have used 4,6-dichloropyrimidine as a starting reagent for synthesizing various pyrimidine derivatives. Its reactivity and unique structure make it valuable for creating novel compounds with specific biological activities .

Structure–Activity Relationships (SARs) Exploration

Ongoing studies focus on understanding the SARs of this compound and related analogs. By systematically modifying the structure, researchers aim to optimize its biological effects while minimizing toxicity .

特性

IUPAC Name |

4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWCSGSRXYDRKP-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4,6-dichloro-2-styrylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B2383501.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2383506.png)

![N-(2-carbamoylbenzofuran-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2383510.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)

![N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2383518.png)

![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)